molecular formula C23H22O5 B1203607 Trapezifolixanthone CAS No. 50816-23-4

Trapezifolixanthone

Cat. No. B1203607
CAS RN: 50816-23-4
M. Wt: 378.4 g/mol
InChI Key: YWHROXVOOAEFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trapezifolixanthone is a natural product found in Calophyllum calaba, Garcinia tetralata, and other organisms with data available.

Scientific Research Applications

Phytochemical Investigations

Trapezifolixanthone has been isolated from various plant species, contributing significantly to the field of phytochemistry. For instance, it was identified in the stem bark of Calophyllum canum along with other xanthones and compounds, enriching the understanding of the phytochemical composition of this species (Taher et al., 2020). Similar studies were conducted on Garcinia mangostana, Mesua hexapetala, and Calophyllum soulattri, leading to the discovery of trapezifolixanthone and other xanthones, which are crucial for understanding the chemical diversity and potential of these plants (Suksamrarn et al., 2002); (Karunakaran et al., 2016); (Tanjung et al., 2018).

Cytotoxicity and Anti-Cancer Potential

Research has demonstrated the potential of trapezifolixanthone in cancer research. Studies revealed its weak cytotoxic activities against various cell lines, suggesting a possible role in developing anti-cancer therapies (Taher et al., 2020). Further investigation into the cytotoxic activities of xanthones from Calophyllum species, including trapezifolixanthone, highlighted their potential as anti-proliferative agents (Mah et al., 2015).

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of trapezifolixanthone. Research on Calophyllum canum indicated that some xanthones, including trapezifolixanthone, showed significant neuroprotective activity, which could have implications for neurological diseases or injuries (Lizazman et al., 2022).

properties

CAS RN

50816-23-4

Product Name

Trapezifolixanthone

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

5,10-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C23H22O5/c1-12(2)8-9-15-20-14(10-11-23(3,4)28-20)19(26)17-18(25)13-6-5-7-16(24)21(13)27-22(15)17/h5-8,10-11,24,26H,9H2,1-4H3

InChI Key

YWHROXVOOAEFOY-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C

Other CAS RN

50816-23-4

synonyms

trapezifoli-xanthone
trapezifolixanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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